![molecular formula C15H17NOS B255518 N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPT belongs to the class of thiophene carboxamides, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain. This compound has also been shown to reduce inflammation and pain in models of arthritis and colitis. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound for research. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dosing and treatment duration of this compound for these conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different pathways. Other potential directions for research include investigating the use of this compound as an anti-inflammatory agent and as a treatment for viral infections. Overall, the potential therapeutic applications of this compound make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide involves the reaction of 2-methyl-6-(propan-2-yl)phenylamine with thiophene-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a white solid. The yield of this compound is typically around 60-70%.
Applications De Recherche Scientifique
N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been investigated for its anti-tumor properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. Other potential applications of this compound include its use as an anti-inflammatory agent and as a treatment for viral infections.
Propriétés
Formule moléculaire |
C15H17NOS |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
N-(2-methyl-6-propan-2-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H17NOS/c1-10(2)12-7-4-6-11(3)14(12)16-15(17)13-8-5-9-18-13/h4-10H,1-3H3,(H,16,17) |
Clé InChI |
KHGQWQAVCMIVHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
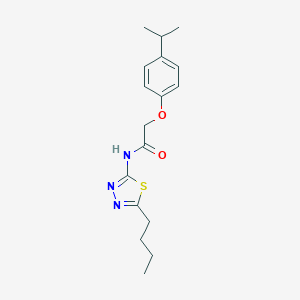
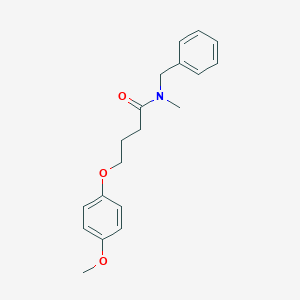
![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
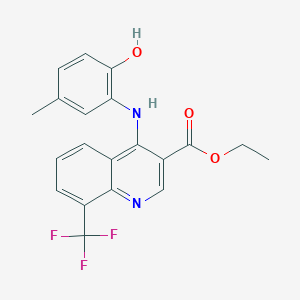
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
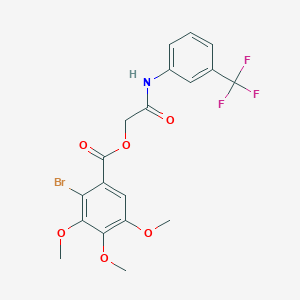
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
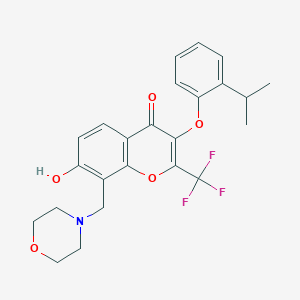
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)